molecular formula C10H9FN2O B13776017 3-Ethyl-6-fluoroquinazolin-4-one

3-Ethyl-6-fluoroquinazolin-4-one

Cat. No.: B13776017
M. Wt: 192.19 g/mol
InChI Key: CXXQQCHYMHUVAY-UHFFFAOYSA-N
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Description

3-Ethyl-6-fluoroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorine atom in the 6-position of the quinazolinone ring enhances the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-fluoroquinazolin-4-one typically involves the cyclocondensation of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of 6-fluoroanthranilic acid with ethyl isocyanate under reflux conditions to form the desired quinazolinone derivative . Another approach involves the use of alkyl bromides under phase transfer catalysis conditions to introduce the ethyl group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-fluoroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other heterocyclic derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 3-Ethyl-6-fluoroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as dihydrofolate reductase and kinases, leading to the disruption of cellular processes. It also acts as an antagonist of certain receptors, modulating signal transduction pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-6-fluoroquinazolin-4-one is unique due to the presence of both the ethyl group at the 3-position and the fluorine atom at the 6-position. This combination enhances its biological activity and stability compared to other quinazolinone derivatives .

Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

3-ethyl-6-fluoroquinazolin-4-one

InChI

InChI=1S/C10H9FN2O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2H2,1H3

InChI Key

CXXQQCHYMHUVAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C1=O)C=C(C=C2)F

Origin of Product

United States

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